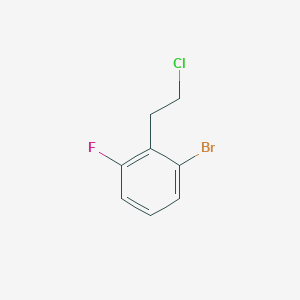
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-
Descripción general
Descripción
“Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-” is a chemical compound with the molecular formula C8H8BrCl . It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .
Physical And Chemical Properties Analysis
“Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-” has a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a flash point of 109.4±10.5 °C and an index of refraction of 1.570 . Its molar refractivity is 43.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Protonation and Structural Analysis
Research has shown that halogen-containing benzenes like 2-fluoro-, chloro-, and bromomesitylenes form stable benzenium ions in specific conditions. These ions exhibit well-resolved PMR spectra, which have been crucial in deriving their structures. For instance, 2-halomesitylenes are protonated in the unsubstituted ring positions, highlighting their chemical behavior under protonation (Brouwer, 2010).
Synthesis and Fluorination Techniques
There have been significant advancements in the fluorination of benzene derivatives. One study describes a direct fluorination process using wet tetra-n-butylammonium fluoride to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This method has achieved up to 81% yields with high regioselectivities, demonstrating the potential of this approach in synthesizing specific fluorinated benzene derivatives (Zhao et al., 2016).
Organometallic Synthesis Applications
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to the benzene derivative of interest, has been used as a versatile starting material in organometallic synthesis. Its preparation and reaction with various intermediates have led to a number of synthetically useful reactions, showcasing the compound's utility in this field (Porwisiak & Schlosser, 1996).
Comparative Sonolysis Study
The sonolysis of different monohalogenated benzenes, including fluoro-, chloro-, and bromobenzene, has been compared in a study. It was found that the sonolysis rate depends on the initial concentration and that these compounds follow a similar degradation mechanism, despite yielding different degradation products. This research contributes to understanding the environmental fate of these compounds (Drijvers et al., 2000).
Dielectric Relaxation Studies
Dielectric relaxation studies have been conducted on various fluoro, chloro, and bromo substituted anilines in benzene solutions. These studies, which analyze relaxation time and thermodynamical parameters, provide insights into the molecular interactions and behaviors of these compounds in different conditions (Vyas & Vashisth, 1988).
Fluorescence Properties
The synthesis and fluorescence properties of specific benzene derivatives, such as 1-bromo-4-(2,2-diphenylvinyl) benzene, have been explored. These studies contribute to understanding the photoluminescence properties in different states and their potential applications in materials science and photonics (Zuo-qi, 2015).
Electron Transmission Studies
Studies on the negative ion states of substituted benzenes, including fluoro-, chloro-, and bromobenzene, have been conducted using electron transmission spectroscopy. These investigations provide valuable data on electron affinities and the effects of different substituents on these compounds' electronic properties (Jordan et al., 1976).
Crystal Structures Analysis
The crystal structures of various substituted benzene compounds, including those with bromo and fluoro substituents, have been determined. This research helps in understanding the molecular geometry and intermolecular interactions in these compounds, which is crucial for their application in material science and chemistry (Stein et al., 2015).
Propiedades
IUPAC Name |
1-bromo-2-(2-chloroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRHFSDAIFMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




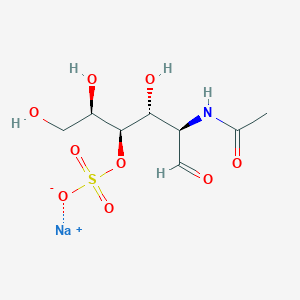
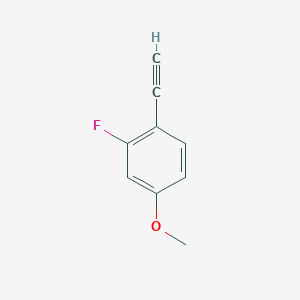
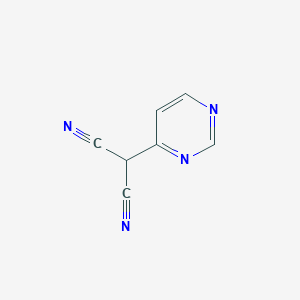
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
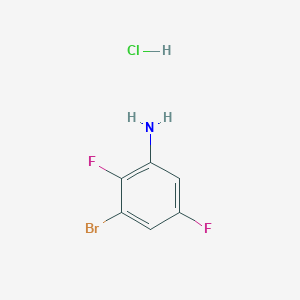
![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)
![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)

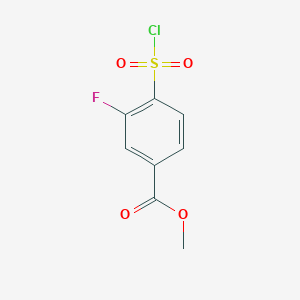

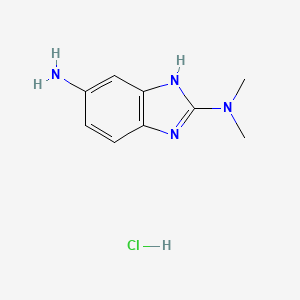

![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)